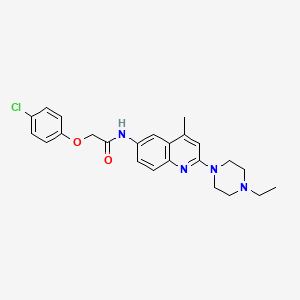![molecular formula C6H9N3 B14796078 Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- typically involves cyclization reactions. One common method involves the use of palladium-catalyzed reactions. For instance, starting with a suitable precursor, such as a substituted pyrrole, the compound can be synthesized using Pd(OAc)2 as the palladium source, Xantphos as a ligand, K2CO3 as a base, and 1,4-dioxane as the solvent under microwave irradiation at 130°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Industry: It can be used in the development of new materials with specific electronic properties
作用机制
The mechanism by which Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer better selectivity and potency in inhibiting specific molecular targets, making it a valuable scaffold in drug discovery .
属性
分子式 |
C6H9N3 |
|---|---|
分子量 |
123.16 g/mol |
IUPAC 名称 |
1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-5(4-8-9)2-3-7-6/h4,7H,2-3H2,1H3 |
InChI 键 |
ZYZMPGUPWAODAB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCN2)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
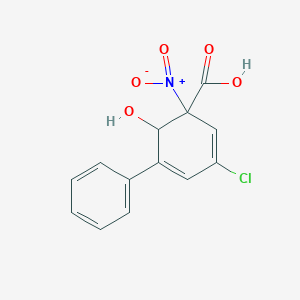
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
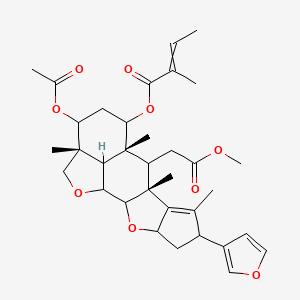
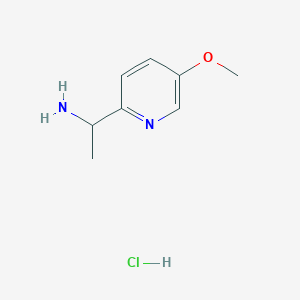
![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)

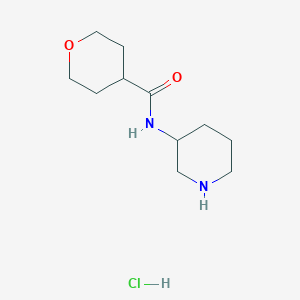
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)
![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
